molecular formula C10H8N2O3 B1581258 (1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 90689-39-7

(1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No. B1581258
CAS RN: 90689-39-7
M. Wt: 204.18 g/mol
InChI Key: GXRUGARSVAZFHT-UHFFFAOYSA-N
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Description

(1-oxophthalazin-2(1H)-yl)acetic acid, also known as OPA, is a synthetic compound that has been used in a variety of scientific research applications. OPA is a derivative of the phthalazinone class of compounds and is composed of two carboxylic acid groups attached to a central nitrogen atom. OPA has been studied for its potential use in a range of biochemical and physiological experiments, and its mechanism of action has been explored in detail.

Scientific Research Applications

Heterocyclic Synthesis and Pharmaceutical Interest

  • Research Focus : Synthesis of s-triazole, s-triazolothiadiazine, s-triazolothiadiazole derivatives using 1(2H)-Oxophthalazine-2-acetic acid ethyl ester.
  • Key Findings : The derivatives synthesized showed potential as pharmaceuticals.
  • Source : (Hassanien, 2003).

Anticancer Evaluation

  • Research Focus : Synthesis and evaluation of benzimidazole derivatives with potential anticancer properties.
  • Key Findings : Some compounds exhibited moderate activity against breast cancer cell lines.
  • Source : (Salahuddin et al., 2014).

Synthesis of Chiral α-Amino Acid Derivatives

  • Research Focus : Conjugation of chiral α-amino acid derivatives with 1-oxophthalazine moiety.
  • Key Findings : Synthesized compounds were tested for their effectiveness against the Caucasian breast adenocarcinoma MCF7 cell line.
  • Source : (El Nezhawy et al., 2009).

Antimicrobial Activity

  • Research Focus : Synthesis and evaluation of substituted alkanoic acid derivatives for antimicrobial properties.
  • Key Findings : The derivatives displayed notable antimicrobial activities.
  • Source : (Salvi et al., 2010).

Blood Glucose Lowering Activity

  • Research Focus : Synthesis of benzenesulfonylthiourea derivatives for antihyperglycemic activity.
  • Key Findings : Some derivatives showed modest antihyperglycemic activity in a rat model.
  • Source : (Yaseen et al., 2014).

properties

IUPAC Name

2-(1-oxophthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRUGARSVAZFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359642
Record name (1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-oxophthalazin-2(1H)-yl)acetic acid

CAS RN

90689-39-7
Record name 1-Oxo-2(1H)-phthalazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90689-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-OXO-2(1H)-PHTHALAZINYL)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AOH El Nezhawy, MAA Radwan, ST Gaballah - Arkivoc, 2009 - arkat-usa.org
A series of chiral α-amino acid derivatives conjugated with 1-oxophthalazine moiety 5a-e were synthesized by coupling of various L-acylated amino acid derivatives with 2-(1-…
Number of citations: 18 www.arkat-usa.org
MI Hegab, NAA Taleb, SM Hasabelnaby… - European journal of …, 2010 - Elsevier
Some new 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives were synthesized and identified by IR, 1 H NMR, MS …
Number of citations: 85 www.sciencedirect.com
MP Kesavan, L Ravi, C Balachandran… - Journal of Molecular …, 2023 - Elsevier
There is a crucial requisite to develop new anticancer agents with significant activity to combat cancer which has infected millions worldwide causing an enormous number of deaths. …
Number of citations: 1 www.sciencedirect.com
ATA Boraei, HK Ashour, H El Sayed, N Abdelmoaty… - Bioorganic …, 2019 - Elsevier
Searching for new leads in the battle of cancer will never ends, we herein disclose the design and synthesis of new phthalazine derivatives and their in vitro and in vivo testing for their …
Number of citations: 30 www.sciencedirect.com
O Mammoliti, K Jansen, S El Bkassiny… - Journal of Medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease. Current treatments only slow down disease progression, making new therapeutic strategies compelling. …
Number of citations: 10 pubs.acs.org
MP Huestis - The Journal of Organic Chemistry, 2016 - ACS Publications
The rhodium(III) catalyst tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate ([Cp*Rh(MeCN) 3 ](SbF 6 ) 2 ) reacts with 1-(2H)-phthalazinones to promote a …
Number of citations: 31 pubs.acs.org

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